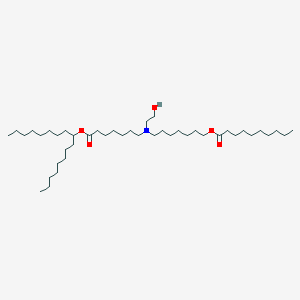
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain, an ester functional group, and an amino group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate typically involves multiple steps:
Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate oxidizing agent to form heptadecan-9-yloxy.
Coupling with 7-Oxoheptyl Group: The heptadecan-9-yloxy intermediate is then coupled with a 7-oxoheptyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.
Esterification with Decanoic Acid: Finally, the compound undergoes esterification with decanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the carbonyl group in the 7-oxoheptyl moiety.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Various substituted amines and esters can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study lipid metabolism and membrane dynamics due to its long aliphatic chain and ester linkage.
Medicine
Potential medical applications include the development of drug delivery systems, where the compound’s lipophilic nature can aid in the transport of hydrophobic drugs.
Industry
In industrial settings, this compound could be used in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate involves its interaction with lipid membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino and ester groups can interact with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)amino)heptyl decanoate: Lacks the 2-hydroxyethyl group.
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl octanoate: Has a shorter aliphatic chain in the ester group.
Uniqueness
The presence of the 2-hydroxyethyl group in 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate provides additional sites for hydrogen bonding and chemical modifications, making it more versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C43H85NO5 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptyl decanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-20-27-34-42(46)48-40-31-24-17-22-29-36-44(38-39-45)37-30-23-21-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
Clave InChI |
XMXYDNPZGTTYBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


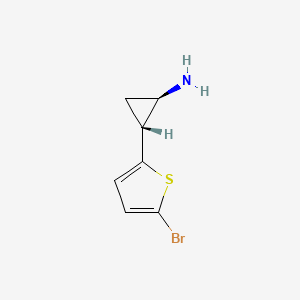
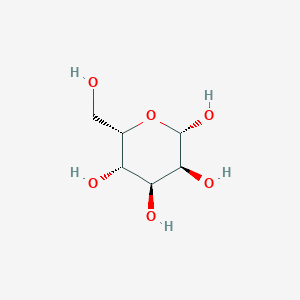
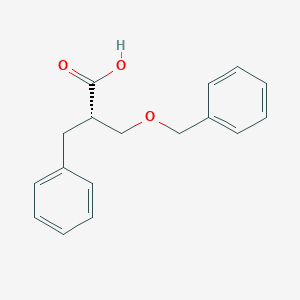
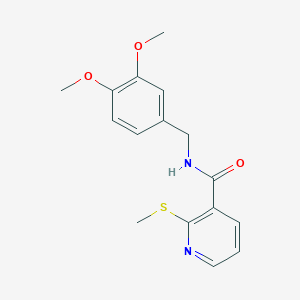
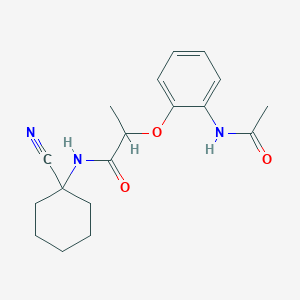
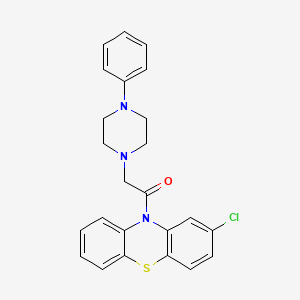



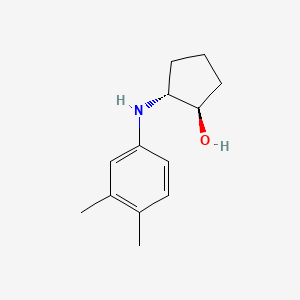
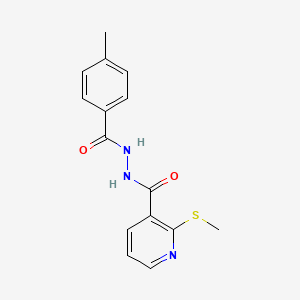
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
